HPOB

Vue d'ensemble

Description

Il a une concentration inhibitrice (IC50) de 56 nanomolaires et présente une sélectivité supérieure à 30 fois par rapport aux autres histone désacétylases . 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide est principalement utilisé dans la recherche scientifique pour sa capacité à améliorer l'efficacité des agents anticancéreux endommageant l'ADN dans les cellules transformées sans affecter les cellules normales .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :

Formation du noyau benzèneacétamide : L'étape initiale implique la formation du noyau benzèneacétamide par réaction entre l'acide benzèneacétique et des dérivés de l'aniline en conditions acides.

Hydroxyethylation : L'étape suivante implique l'hydroxyethylation de l'azote amide à l'aide d'oxyde d'éthylène ou d'un réactif similaire.

Méthodes de production industrielle

La production industrielle de 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyamino en un groupe amino.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyethyl.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits

Oxydation : Formation de dérivés oxo.

Réduction : Formation de dérivés aminés.

Substitution : Formation de dérivés benzèneacétamide substitués.

Applications de recherche scientifique

Le 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide a plusieurs applications de recherche scientifique :

Recherche sur le cancer : Il est utilisé pour améliorer l'efficacité des médicaments anticancéreux endommageant l'ADN dans les cellules transformées.

Épigénétique : Le composé est utilisé pour étudier le rôle de l'histone désacétylase 6 dans la régulation des gènes et les modifications épigénétiques.

Maladies neurodégénératives : Des recherches sont en cours pour explorer son potentiel dans le traitement des maladies neurodégénératives en modulant l'acétylation des protéines.

Développement de médicaments : Il sert de composé de tête pour développer de nouveaux inhibiteurs de l'histone désacétylase avec une sélectivité et une puissance améliorées.

Mécanisme d'action

Le 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide exerce ses effets en inhibant sélectivement l'histone désacétylase 6. Cette inhibition conduit à l'accumulation d'α-tubuline acétylée et de peroxiredoxin acétylé, qui sont des substrats de l'histone désacétylase 6. Le composé améliore l'efficacité des agents anticancéreux endommageant l'ADN en augmentant l'accumulation des dommages à l'ADN et en favorisant l'apoptose dans les cellules transformées .

Applications De Recherche Scientifique

Anti-Cancer Mechanisms

HPOB has been investigated for its anti-proliferative effects on multiple myeloma (MM) cells and other cancer types. Research indicates that this compound induces apoptosis in MM cells through mechanisms involving cell cycle arrest at the G1 phase and transcriptional activation of p21, a cyclin-dependent kinase inhibitor .

Key Findings:

- Cell Viability: this compound treatment significantly decreased the viability of RPMI-8226 and U266 MM cell lines in a dose-dependent manner.

- Cell Cycle Arrest: Flow cytometry revealed that this compound caused a notable accumulation of cells in the G1 phase, indicating a block in cell cycle progression .

- Overcoming Drug Resistance: this compound has shown potential to overcome bortezomib resistance in MM cells, enhancing the effectiveness of existing treatments when used in combination with lower doses of bortezomib .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Li et al. (2018) | Multiple Myeloma | Induction of apoptosis via G1 arrest | Decreased cell viability |

| ApexBT (2017) | Prostate Cancer | Enhanced apoptosis with anticancer drugs | Improved efficacy of treatments |

Synergistic Effects with Other Treatments

Recent studies have highlighted the potential for this compound to be used alongside other therapeutic agents to enhance anti-cancer effects. For instance, combining this compound with DNA methyltransferase inhibitors showed promising results in improving outcomes for acute myeloid leukemia (AML) treatments .

Neuroprotective Applications

This compound's role as a neuroprotective agent has also been explored, particularly regarding its ability to mitigate corticosterone-induced neuronal injury. The inhibition of HDAC6 by this compound has been linked to reduced apoptosis in neuronal cells under stress conditions .

Key Findings:

- Neuroprotection: this compound demonstrated significant protective effects against glucocorticoid-induced apoptosis.

- Mechanism: The neuroprotective effects are attributed to the modulation of HDAC6 activity, which is crucial for neuronal survival during stress .

| Study | Application | Mechanism | Outcome |

|---|---|---|---|

| Study on Corticosterone Injury (2019) | Neuroprotection | Inhibition of HDAC6 | Reduced neuronal apoptosis |

Implications for Future Research

The findings surrounding this compound underscore its potential as a versatile therapeutic agent across various domains:

- Continued exploration into its mechanisms could reveal novel pathways for cancer treatment.

- Investigating its neuroprotective properties may lead to new strategies for managing neurodegenerative diseases.

Mécanisme D'action

4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated α-tubulin and acetylated peroxiredoxin, which are substrates of histone deacetylase 6. The compound enhances the effectiveness of DNA-damaging anticancer agents by increasing the accumulation of DNA damage and promoting apoptosis in transformed cells .

Comparaison Avec Des Composés Similaires

Le 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide est unique en raison de sa forte sélectivité pour l'histone désacétylase 6 et de sa capacité à améliorer l'efficacité des agents endommageant l'ADN sans affecter les cellules normales. Les composés similaires comprennent :

Ricolinostat : Un autre inhibiteur sélectif de l'histone désacétylase 6 avec des applications similaires dans la recherche sur le cancer.

ACY-1215 : Un inhibiteur de l'histone désacétylase 6 utilisé en association avec d'autres agents anticancéreux.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité, leur puissance et leurs applications spécifiques dans la recherche .

Activité Biologique

HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and cancer progression. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound selectively inhibits HDAC6, which is known for its role in deacetylating non-histone proteins involved in cellular signaling and stress responses. By inhibiting HDAC6, this compound alters the acetylation status of various proteins, leading to significant biological effects:

- Cell Cycle Arrest : this compound has been shown to induce G1 phase arrest in multiple myeloma (MM) cells. Treatment with this compound at concentrations of 40 μM for 48 hours resulted in a marked increase in the percentage of cells in the G1 phase compared to control groups . This arrest is linked to the upregulation of p21, a cyclin-dependent kinase inhibitor.

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells through non-classical pathways. Specifically, it enhances the expression of p21 at both mRNA and protein levels without activating traditional apoptotic markers such as Caspase3 or PARP1 . This suggests that this compound may trigger apoptosis through alternative signaling pathways.

Effects on Cancer Cells

This compound's biological activity has been extensively studied in various cancer types, particularly multiple myeloma and acute myeloid leukemia (AML):

- Multiple Myeloma : In a study examining its effects on MM cell lines (RPMI-8226 and U266), this compound demonstrated a dose-dependent inhibition of cell viability. The compound not only arrested the cell cycle but also induced significant apoptosis without affecting normal cells .

- Acute Myeloid Leukemia : Recent findings indicate that this compound also exhibits selective inhibition of AML cells. This reinforces its potential as a targeted therapy for hematological malignancies .

Synergistic Effects with Other Therapies

This compound has been shown to enhance the effectiveness of DNA-damaging anticancer drugs. In transformed cells, it improves the cytotoxicity of these agents while sparing normal cells from similar effects . This characteristic highlights this compound's potential utility in combination therapies aimed at maximizing cancer treatment efficacy while minimizing side effects.

Data Table: Summary of Biological Effects of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cell Cycle Arrest | Induces G1 phase arrest | Upregulation of p21 |

| Apoptosis Induction | Promotes apoptosis in cancer cells | Non-caspase-dependent pathways |

| Selective Cytotoxicity | Inhibits cancer cell viability | HDAC6 inhibition |

| Enhancement of Drug Efficacy | Increases effectiveness of DNA-damaging drugs | Synergistic action with anticancer agents |

Case Studies and Research Findings

A comprehensive analysis conducted by Li et al. highlighted this compound's potential as a therapeutic agent against multiple myeloma. The study provided evidence that this compound not only inhibits cell proliferation but also alters the expression profiles associated with apoptosis and cell cycle regulation . Additionally, research by other scholars has confirmed that HDAC inhibitors like this compound can be pivotal in developing novel cancer therapies due to their ability to modify epigenetic landscapes within tumor cells .

Propriétés

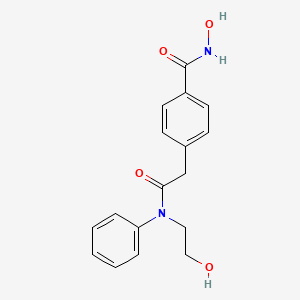

IUPAC Name |

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZNTABYJYOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HPOB is a hydroxamic acid-based small molecule that functions as a histone deacetylase (HDAC) inhibitor. It primarily exerts its effects by selectively inhibiting HDAC6 catalytic activity both in vitro and in vivo. This inhibition leads to increased histone acetylation, impacting gene expression and various cellular processes.

ANone: this compound's HDAC6 inhibition has been shown to:

- Induce cell cycle arrest: this compound treatment leads to the accumulation of multiple myeloma cells in the G1 phase, suggesting cell cycle arrest.

- Enhance the effectiveness of DNA-damaging anticancer drugs: this compound increases the sensitivity of transformed cells, but not normal cells, to DNA-damaging anticancer drugs.

- Reduce melanin synthesis: this compound inhibits tyrosinase activity, leading to reduced melanin synthesis in B16-F10 murine melanoma cells.

- Attenuate corticosterone-induced injury: In rat adrenal pheochromocytoma PC12 cells, this compound exhibits protective effects by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.

A: While this compound demonstrates selectivity for HDAC6, research suggests it can also suppress the expression of HDAC3 without affecting other HDAC isoforms. This selective suppression was observed in acute myeloid leukemia (AML) cells.

A: The molecular formula of this compound is C17H18N2O4, and its molecular weight is 314.33 g/mol. [, ]

A: this compound's hydroxamic acid moiety likely chelates the zinc ion present in the active site of HDAC6, similar to other HDAC inhibitors. [, ] Computational studies utilizing molecular docking and molecular dynamic simulations have provided insights into the binding interactions between this compound and the catalytic domains of HDAC6. These studies identified key residues involved in binding and provided information on structural changes linked to the molecular recognition process.

A: While specific SAR studies for this compound are not detailed in the provided research, scientists have developed preferential HDAC6 inhibitors derived from this compound. This suggests ongoing efforts to optimize this compound's structure for enhanced potency, selectivity, and pharmacological properties.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies is not extensively discussed in the provided research.

ANone: While specific analytical methods for this compound are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and quantifying similar small-molecule inhibitors.

ANone: this compound's efficacy has been evaluated in various in vitro and in vivo models, including:

- Multiple myeloma cells: this compound demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cell lines.

- AML cells: this compound exhibited selective inhibition of AML cells and induced cell cycle arrest and apoptosis. It also showed synergistic antileukemia activity when combined with decitabine.

- B16-F10 murine melanoma cells: this compound effectively inhibited α-MSH-induced melanin synthesis in these cells.

- Rat adrenal pheochromocytoma PC12 cells: this compound showed protective effects against corticosterone-induced injury in this model.

- Rat model of photothrombotic stroke: this compound exhibited neuroprotective effects in this model.

A: Yes, this compound demonstrated a high reactivation efficiency for latent HIV-1 in a cell-based reporter system and well-known latency model systems. It showed comparable performance to other known latency-reversing agents with low toxicity.

A: While information on long-term effects is limited, this compound exhibited low toxicity in cell-based assays and did not cause significant changes in the composition of peripheral blood mononuclear cells. Further research is needed to fully elucidate its safety profile.

ANone: No information on clinical trials involving this compound is available within the provided research.

ANone: Given its diverse effects, this compound holds promise for various applications, including:

- Treatment of hyperpigmentation disorders: Its ability to inhibit tyrosinase activity suggests potential as a therapeutic agent for conditions like melasma and post-inflammatory hyperpigmentation.

- Neuroprotection: this compound's neuroprotective effects observed in a rat stroke model warrant further exploration for potential therapeutic applications in neurodegenerative diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.